8-Bromo-2,6-dichloroquinoline
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Overview
Description
8-Bromo-2,6-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of bromine and chlorine atoms at the 8th and 2nd, 6th positions of the quinoline ring, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,6-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2,6-dichloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,6-dichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Reduction Reactions: Dihydroquinoline derivatives.
Scientific Research Applications
8-Bromo-2,6-dichloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2,6-dichloroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-7,8-dichloroquinoline
- 8-Bromo-2,4-dichloroquinoline
- 2,6-Dichloroquinoline
Comparison: 8-Bromo-2,6-dichloroquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H4BrCl2N |
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Molecular Weight |
276.94 g/mol |
IUPAC Name |
8-bromo-2,6-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H |
InChI Key |
RZQPYDQFOKNNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Cl)Br)Cl |
Origin of Product |
United States |
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